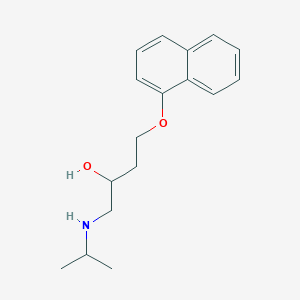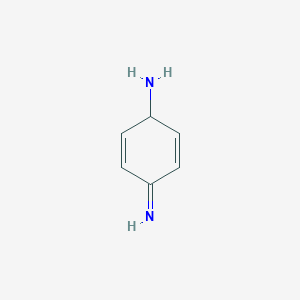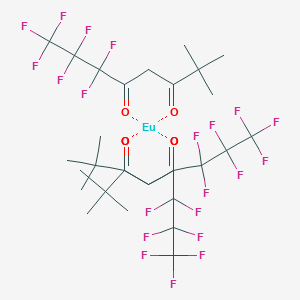
Europium ; 6,6,7,7,8,8,8-heptafluoro-2,2-diméthyloctane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione is a coordination compound where europium is complexed with the ligand 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione. This compound is known for its unique properties, including its high solubility in nonpolar solvents and its use in various scientific applications, particularly in the field of luminescence and as a shift reagent in nuclear magnetic resonance (NMR) spectroscopy .
Applications De Recherche Scientifique
Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione has several scientific research applications:
Luminescence: It is used in the development of luminescent materials due to its unique optical properties.
NMR Spectroscopy: It serves as a shift reagent in NMR spectroscopy, helping to resolve complex spectra by shifting the resonance frequencies of nuclei in the sample.
Biological Applications: The compound is used in the production of human gamma interferon as a co-inducer.
Extraction Processes: It acts as a beta-diketone chelating agent in the extraction of supercritical carbon dioxide.
Mécanisme D'action
Target of Action
The primary target of Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione (also known as Eu[fod]3) is the europium ion (Eu3+) . This compound forms a chelate with lanthanides , which are a group of metallic elements that include europium .
Mode of Action
Eu[fod]3 interacts with its targets through a process known as chelation . It binds to the europium ion, forming a complex . This interaction results in changes to the electronic structure of the europium ion, which can affect its luminescent properties .
Biochemical Pathways
The compound’s luminescent properties have been widely applied in various fields, including sensors , fluorescent lasers , and organic light-emitting diodes . The compound’s ability to emit light upon excitation makes it useful in these applications.
Pharmacokinetics
It is known that the compound is soluble in nonpolar solvents , which could potentially influence its bioavailability.
Result of Action
The primary result of Eu[fod]3’s action is the emission of light. When excited, the compound emits light at a wavelength of approximately 612 nm , corresponding to the red part of the visible spectrum . This property is due to the hypersensitive 5D0→7F2 transition of the europium ion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Eu[fod]3. For instance, the compound’s luminescent properties can be affected by the presence of other ions in the environment . Additionally, the compound’s solubility in nonpolar solvents suggests that its action and stability could be influenced by the polarity of the environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione typically involves the reaction of europium salts with the ligand 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione. The ligand is prepared from heptafluorobutyric acid, which undergoes a series of reactions to form the desired diketone . The europium salt, often europium chloride or europium nitrate, is then reacted with the ligand in an organic solvent under controlled conditions to form the final complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione primarily undergoes coordination reactions due to the presence of the europium ion. It can form complexes with various ligands, which can alter its chemical and physical properties .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include other lanthanide salts, organic solvents, and various ligands that can coordinate with the europium ion . The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the compound .
Major Products
The major products of reactions involving europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione are often other europium complexes with different ligands. These products can have varied applications depending on the nature of the ligands used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexafluoroacetylacetone: Another fluorinated diketone used in similar applications.
2,2,6,6-Tetramethyl-3,5-heptanedione: A diketone with similar chelating properties.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Used in luminescence and coordination chemistry.
Uniqueness
Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione is unique due to its high fluorine content, which enhances its solubility in nonpolar solvents and its effectiveness as a shift reagent in NMR spectroscopy . Its ability to form stable complexes with europium and other lanthanides makes it particularly valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
17631-68-4 |
|---|---|
Formule moléculaire |
C30H30EuF21O6 |
Poids moléculaire |
1037.5 g/mol |
Nom IUPAC |
europium(3+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |
InChI |
InChI=1S/3C10H10F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H,1-3H3;/q3*-1;+3 |
Clé InChI |
WMCWALYBYIMOOA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Eu] |
SMILES isomérique |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Eu+3] |
SMILES canonique |
CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.[Eu+3] |
Key on ui other cas no. |
37506-71-1 17631-68-4 |
Synonymes |
Eu(fod)3 tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6- octanedionato)europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


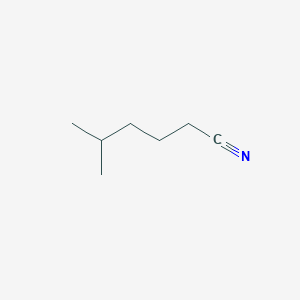
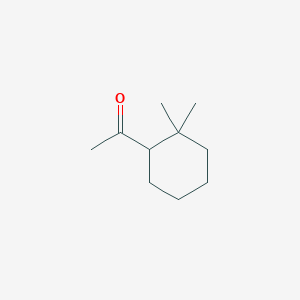
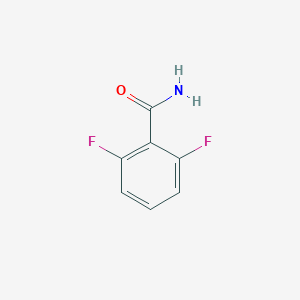
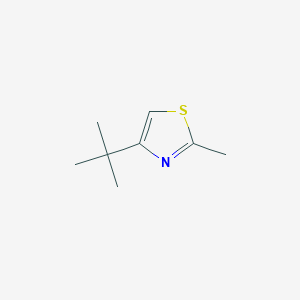
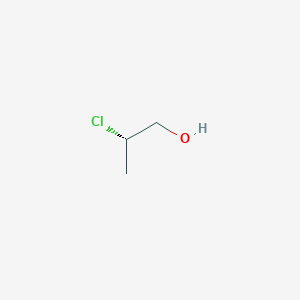



![1-Benzyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B103296.png)

![trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium](/img/structure/B103303.png)

